molecular formula C22H20ClFN2O4S B2827530 Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443347-65-7

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2827530
CAS RN: 443347-65-7
M. Wt: 462.92
InChI Key: ZUNKUFMTNKXSRJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H20ClFN2O4S and its molecular weight is 462.92. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have focused on the synthesis of quinazoline derivatives due to their significant biological activities. One study describes the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting methods that could be applied to the synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. This research illustrates the chemical reactivity and potential for creating diverse molecular structures, which are crucial for developing new pharmaceuticals (Rudenko et al., 2013).

Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. For instance, a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study's findings suggest that similar compounds, including Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, could have significant therapeutic potential (Kuramoto et al., 2003).

Anticancer Activity

The synthesis, characterization, and evaluation of quinazolinone-based derivatives for their potential as anti-inflammatory, analgesic, and anticancer agents have been a significant area of research. For example, a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate demonstrated potent cytotoxic activity against several human cancer cell lines, indicating the potential anticancer applications of quinazolinone derivatives (Riadi et al., 2021).

properties

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-22(2,3)18(27)11-31-21-25-17-9-12(20(29)30-4)5-7-14(17)19(28)26(21)13-6-8-16(24)15(23)10-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNKUFMTNKXSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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